Rhodamine 123 free base

Übersicht

Beschreibung

Rhodamine 123 free base is a chemical compound belonging to the family of rhodamine dyes. It is widely used as a fluorescent dye due to its excellent photophysical properties, including high fluorescence quantum yield and photostability. Rhodamine 123 is often utilized in various scientific fields such as chemistry, biology, and medicine for its ability to selectively stain mitochondria in living cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rhodamine 123 free base can be synthesized through a multi-step process involving the condensation of 3-aminophenol with phthalic anhydride to form a xanthene intermediate. This intermediate is then reacted with methyl anthranilate under acidic conditions to yield Rhodamine 123 .

Industrial Production Methods: In industrial settings, the production of Rhodamine 123 involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Rhodamine 123 undergoes various chemical reactions, including:

Substitution: Rhodamine 123 can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as sodium borohydride are used under mild conditions.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

Oxidation: Radical cations and anions.

Reduction: Leuco Rhodamine 123.

Substitution: Various substituted rhodamine derivatives.

Wissenschaftliche Forschungsanwendungen

Rhodamine 123 free base is a cell-permeant, cationic, fluorescent dye with applications in various scientific research fields . It is a member of the rhodamine family, which are xanthene derivatives widely used as tracer dyes and in biotechnology .

Scientific Research Applications

Rhodamine 123 is utilized in a range of scientific applications, including:

- Mitochondrial Bioenergetics: Rhodamine 123 serves as a fluorescent probe to assess mitochondrial bioenergetics in living cells . It can inhibit mitochondrion function by binding to mitochondrial membranes and inhibiting transport processes, especially the electron transport chain, thus slowing down cellular respiration .

- Efflux Activity Measurement: It is used to measure the efflux activity of ATP binding cassette transporter, subfamily B, member 1 (ABCB1), in both normal and malignant cells .

- Stem Cell Identification: Rhodamine 123 is used as a marker to identify hematopoietic stem cells and renal carcinoma stem cells .

- Surrogate Indicator: Rhodamine 123 accumulation in peripheral blood CD8+ cells can be used as a surrogate indicator to evaluate the immune function .

Case Studies

- Cancer Research: Rhodamine 123 is a substrate of P-glycoprotein (Pgp), which is usually overexpressed in cancer cells . Recent reports indicate that rhodamine 123 may also be a substrate of multidrug resistance-associated protein (MRP), or more specifically, MRP1 .

- Cellular Studies: Researchers have used rhodamine 123 to study mitochondrial membrane potential in astrocytes and glioma cells .

Data Tables

Authoritative Insights

Wirkmechanismus

Rhodamine 123 exerts its effects by binding to the mitochondrial membranes and inhibiting transport processes, particularly the electron transport chain. This inhibition slows down cellular respiration and affects mitochondrial function . The compound is also a substrate for P-glycoprotein, which actively effluxes it out of cells, making it useful in studying drug resistance mechanisms .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Rhodamine 123: Rhodamine 123 is unique due to its selective accumulation in mitochondria, making it particularly valuable for studying mitochondrial function and dynamics. Its ability to act as a substrate for P-glycoprotein also sets it apart from other rhodamine dyes, providing insights into drug resistance mechanisms .

Biologische Aktivität

Rhodamine 123 (R123) is a fluorescent dye widely used in biological research, particularly for studying mitochondrial function. Its unique properties allow it to selectively accumulate in active mitochondria, making it an invaluable tool for assessing mitochondrial membrane potential and cellular metabolism. This article delves into the biological activity of R123, highlighting its mechanisms, applications, and research findings.

Rhodamine 123 is a cationic, cell-permeant fluorochrome that exhibits green fluorescence. Upon entering cells, it binds to mitochondria, where its fluorescence intensity is directly related to the mitochondrial membrane potential (MMP). The excitation and emission maxima of R123 are approximately 507 nm and 529 nm, respectively . The dye's uptake is influenced by the mitochondrial energization state; agents that collapse MMP inhibit R123 accumulation .

Biological Applications

Rhodamine 123 has several critical applications in biological research:

- Mitochondrial Membrane Potential Measurement : R123 is extensively used to monitor changes in MMP in various cell types and conditions. It provides insights into mitochondrial function during cellular respiration and apoptosis .

- Cell Viability and Proliferation Studies : The dye serves as a marker for assessing cell viability. Increased fluorescence often correlates with cell death due to mitochondrial dysfunction .

- Cancer Research : R123 is employed to study P-glycoprotein (P-gp) expression in cancer cells, which is crucial for understanding drug resistance mechanisms. The dye's efflux from cells can indicate P-gp activity, making it a valuable tool in screening potential anti-cancer drugs .

- Stem Cell Research : R123 can discriminate between quiescent and activated hematopoietic stem cells based on fluorescence intensity, providing insights into stem cell biology and differentiation .

Table 1: Key Studies on Rhodamine 123

Case Study 1: Mitochondrial Dysfunction in Cancer Cells

A study assessed the impact of R123 on various cancer cell lines to understand mitochondrial dysfunction associated with drug resistance. Cells were treated with cyclosporin A to inhibit P-gp activity, resulting in a threefold increase in R123 accumulation compared to control groups. This finding underscores the dye's role in evaluating mitochondrial health and drug transport mechanisms .

Case Study 2: Hematopoietic Stem Cells

In another investigation, researchers used R123 to differentiate between quiescent and activated hematopoietic stem cells in mouse models. Low-intensity fluorescence indicated quiescence, while increased intensity correlated with cellular activation and proliferation capabilities. This study highlights the potential of R123 as a marker for stem cell characterization .

Eigenschaften

CAS-Nummer |

104114-27-4 |

|---|---|

Molekularformel |

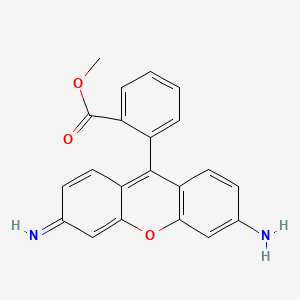

C21H16N2O3 |

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

methyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C21H16N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,22H,23H2,1H3 |

InChI-Schlüssel |

FCGVBHISQBBIQF-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |

Kanonische SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

62669-70-9 |

Physikalische Beschreibung |

Red to brown powder; [Acros Organics MSDS] |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Rhodamine 123 free base; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.